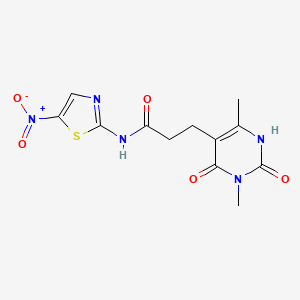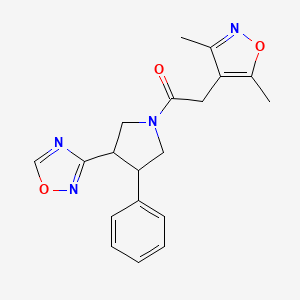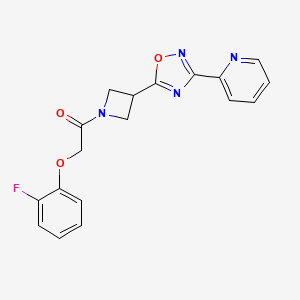
5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide” is a biologically active compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Antithrombotic Agent
There is evidence suggesting that this compound could be used as an antithrombotic agent . Antithrombotic agents are drugs that reduce the formation of blood clots, and they are used in the treatment of thrombotic disorders such as stroke, myocardial infarction, and deep vein thrombosis.
Treatment of Fibrosis
Some compounds similar to “5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide” have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used for the treatment of idiopathic pulmonary fibrosis . This suggests that the compound could potentially be used in the treatment of fibrosis.
Coagulation Factor X Inhibitor
The compound has been identified as a potential inhibitor of Coagulation factor X . Coagulation factor X is an enzyme that plays a key role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. Inhibitors of this factor are used to prevent the formation of blood clots.
Pharmacokinetic Research
The compound can also be used in pharmacokinetic research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is crucial for the development of new drugs.
Chemical Synthesis
The compound can be used in chemical synthesis . It can serve as a building block in the synthesis of other complex molecules.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide primarily targets specific proteins or enzymes within the body. These targets are often involved in critical biochemical pathways that regulate various physiological processes. The exact target of this compound can vary depending on its intended therapeutic use, but it is commonly designed to interact with proteins that play a role in disease progression or cellular function .
Mode of Action
The mode of action of 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves binding to its target proteins or enzymes, thereby altering their activity. This binding can inhibit or activate the target, leading to changes in cellular processes. For instance, if the target is an enzyme, the compound may inhibit its activity, preventing the enzyme from catalyzing its reaction, which can result in therapeutic effects such as reduced inflammation or slowed disease progression .
Biochemical Pathways
5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide affects several biochemical pathways depending on its target. These pathways can include signal transduction pathways, metabolic pathways, or pathways involved in cell cycle regulation. By modulating these pathways, the compound can influence various downstream effects, such as altering gene expression, protein synthesis, or cellular metabolism .
Pharmacokinetics
The pharmacokinetics of 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted from the body. These properties impact its bioavailability, which determines the concentration of the compound that reaches its target sites and exerts its therapeutic effects .
Result of Action
The molecular and cellular effects of 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide result from its interaction with target proteins or enzymes. These effects can include inhibition of enzyme activity, modulation of receptor signaling, or changes in gene expression. At the cellular level, these actions can lead to outcomes such as reduced cell proliferation, induction of apoptosis, or altered cellular metabolism, contributing to the compound’s therapeutic efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For example, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy. Additionally, interactions with other drugs or biomolecules can influence its pharmacokinetics and pharmacodynamics .
: DrugBank : SpringerLink : DrugBank : X-MOL : X-MOL
Eigenschaften
IUPAC Name |
5-chloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-12-4-3-11(22-12)15(21)18-9-10-5-6-17-13(8-10)19-7-1-2-14(19)20/h3-6,8H,1-2,7,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRAUQDRQOLGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)



![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)


![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)